2-(1-HYDROXY-3-OXO-1,2,3,4-TETRAHYDRO-1,2,4-BENZOTRIAZIN-2-YL)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE
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Overview
Description
2-(1-HYDROXY-3-OXO-1,2,3,4-TETRAHYDRO-1,2,4-BENZOTRIAZIN-2-YL)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE is a complex organic compound with a unique structure that combines a benzotriazinone moiety with a hexahydrocyclooctathiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-HYDROXY-3-OXO-1,2,3,4-TETRAHYDRO-1,2,4-BENZOTRIAZIN-2-YL)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-(1-HYDROXY-3-OXO-1,2,3,4-TETRAHYDRO-1,2,4-BENZOTRIAZIN-2-YL)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another[3][3].
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions[3][3] .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties[3][3] .
Scientific Research Applications
2-(1-HYDROXY-3-OXO-1,2,3,4-TETRAHYDRO-1,2,4-BENZOTRIAZIN-2-YL)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and possible interactions with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability
Mechanism of Action
The mechanism of action of 2-(1-HYDROXY-3-OXO-1,2,3,4-TETRAHYDRO-1,2,4-BENZOTRIAZIN-2-YL)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE involves its interaction with specific molecular targets. The benzotriazinone moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The hexahydrocyclooctathiophene ring may contribute to the compound’s overall stability and ability to penetrate biological membranes .
Comparison with Similar Compounds
Similar Compounds
1-hydroxy-3-oxo-1,3-dihydro-1,2-benzoiodoxole: Shares a similar benzotriazinone core but lacks the hexahydrocyclooctathiophene ring.
3-hydroxy-1,2,3-benzotriazin-4(3H)-one: Another benzotriazinone derivative with different substituents.
Uniqueness
The uniqueness of 2-(1-HYDROXY-3-OXO-1,2,3,4-TETRAHYDRO-1,2,4-BENZOTRIAZIN-2-YL)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE lies in its combination of the benzotriazinone and hexahydrocyclooctathiophene moieties, which may confer distinct chemical and biological properties not found in similar compounds .
Properties
Molecular Formula |
C18H18N4O2S |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-(1-hydroxy-3-oxo-4H-1,2,4-benzotriazin-2-yl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile |
InChI |
InChI=1S/C18H18N4O2S/c19-11-13-12-7-3-1-2-4-10-16(12)25-17(13)21-18(23)20-14-8-5-6-9-15(14)22(21)24/h5-6,8-9,24H,1-4,7,10H2,(H,20,23) |
InChI Key |
NRXLIAAAKNANIF-UHFFFAOYSA-N |
SMILES |
C1CCCC2=C(CC1)C(=C(S2)N3C(=O)NC4=CC=CC=C4N3O)C#N |
Canonical SMILES |
C1CCCC2=C(CC1)C(=C(S2)N3C(=O)NC4=CC=CC=C4N3O)C#N |
Origin of Product |
United States |
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